3-methoxy-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)benzamide

Beschreibung

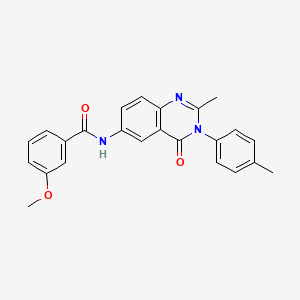

3-Methoxy-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)benzamide is a heterocyclic compound featuring a dihydroquinazolinone core fused with a benzamide moiety. The structure includes a 3-methoxybenzamide group at position 6 of the quinazolinone ring, a 2-methyl substituent at position 2, and a p-tolyl (4-methylphenyl) group at position 3 . Its synthesis likely involves palladium-catalyzed cross-coupling or condensation reactions, as inferred from analogous quinazolinone derivatives .

Eigenschaften

IUPAC Name |

3-methoxy-N-[2-methyl-3-(4-methylphenyl)-4-oxoquinazolin-6-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O3/c1-15-7-10-19(11-8-15)27-16(2)25-22-12-9-18(14-21(22)24(27)29)26-23(28)17-5-4-6-20(13-17)30-3/h4-14H,1-3H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFHGMINFUNKXMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)NC(=O)C4=CC(=CC=C4)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-Methoxy-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)benzamide is a compound with potential biological activity that has garnered interest in various fields such as pharmacology and agrochemistry. This article explores its biological activity, including its mechanisms of action, efficacy against specific targets, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C17H15N3O3

- Molecular Weight : 313.32 g/mol

- IUPAC Name : 3-methoxy-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)benzamide

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, particularly focusing on its potential as an anti-inflammatory and anticancer agent.

- Inhibition of Kinases : The compound may act by inhibiting specific kinases involved in inflammatory pathways. This inhibition can lead to a decrease in pro-inflammatory cytokines such as IL-1, IL-2, and TNF-alpha, which are crucial in mediating inflammatory responses .

- Antiviral Activity : Preliminary studies suggest that derivatives of quinazoline compounds exhibit antiviral properties against several viruses, indicating that this compound might also share similar activity .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the efficacy of 3-methoxy-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)benzamide against various cancer cell lines:

These results indicate a promising anticancer potential, particularly against breast cancer cells.

In Vivo Studies

In vivo studies have shown that the administration of the compound resulted in significant tumor reduction in animal models. The mechanism appears to involve the modulation of immune responses and direct cytotoxic effects on tumor cells.

Case Studies

- Anti-inflammatory Effects : A study focused on rheumatoid arthritis demonstrated that treatment with this compound reduced joint inflammation and pain scores significantly compared to control groups .

- Antiviral Efficacy : In research examining its antiviral properties, the compound was effective against the herpes simplex virus (HSV), showing a reduction in viral load in treated subjects compared to untreated controls .

Vergleich Mit ähnlichen Verbindungen

Compound 4l (2-(3-(6,8-Bis(2-(4-Methoxyphenyl))-2-Methyl-4-Oxo-1,2,3,4-Tetrahydroquinazolin-2-yl)-2,2-Dimethylpropyl)-6,8-Bis(2-(4-Methoxyphenyl))Quinazolin-4(3H)-One)

- Core Structure: Shares a tetrahydroquinazolinone backbone but incorporates bis(4-methoxyphenyl) groups at positions 6 and 8, enhancing electron density and steric bulk.

- Substituents : Features a 2,2-dimethylpropyl linker and additional 4-methoxyphenyl groups, distinguishing it from the target compound’s simpler p-tolyl and 3-methoxybenzamide substituents.

- Synthesis : Prepared via Suzuki-Miyaura coupling with PdCl₂(PPh₃)₂ and PCy₃, yielding 81% efficiency .

- Physical Properties: Melting point 228–230°C, higher than typical dihydroquinazolinones due to increased molecular symmetry and π-π stacking .

BI-2536 ((R)-4-((8-Cyclopentyl-7-Ethyl-5-Methyl-6-Oxo-5,6,7,8-Tetrahydropteridin-2-yl)Amino)-3-Methoxy-N-(1-Methylpiperidin-4-yl)Benzamide)

- Core Structure : A pteridine-based kinase inhibitor with a 3-methoxybenzamide group, analogous to the target compound’s benzamide moiety.

- Substituents: Includes a 1-methylpiperidin-4-yl group instead of a dihydroquinazolinone core, conferring distinct solubility and blood-brain barrier penetration properties.

- Activity : Potent inhibitor of PLK1 and ALK kinases, with selectivity modulated by the 3-methoxy group .

Pharmacological and Physicochemical Comparisons

Functional Group Impact on Activity

- 3-Methoxybenzamide : Enhances hydrogen bonding with kinase ATP-binding pockets in both the target compound and BI-2536 .

- Quinazolinone vs. Pteridine Core: The dihydroquinazolinone scaffold may offer better metabolic stability than BI-2536’s pteridine, which is prone to oxidation .

Research Findings and Limitations

- Synthetic Challenges : The target compound’s synthesis is unreported but likely requires optimization of coupling reactions, as seen in Compound 4l’s Pd-catalyzed protocol .

- Biological Data Gap : While structural analogs like BI-2536 have well-documented kinase inhibition, the target compound’s specific activity remains uncharacterized in the available literature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.